molecular formula C20H24N2O3S2 B2465028 N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide CAS No. 1797288-71-1

N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide

Cat. No.: B2465028
CAS No.: 1797288-71-1
M. Wt: 404.54
InChI Key: IIXAOAJLPVNOMW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide is a complex organic compound that features a thiazepane ring, a benzenesulfonamide group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide typically involves the formation of the thiazepane ring followed by the introduction of the benzenesulfonamide and dimethylamino groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis of seven-membered heterocycles like thiazepanes can be achieved through heterocyclization reactions involving aliphatic diamines and dithiols in the presence of catalysts such as samarium chloride .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to streamline production and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazepane ring and benzenesulfonamide group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazepane derivatives and benzenesulfonamide-containing molecules. Examples include:

  • N,N-dimethyl-4,4’-methylenediphenylene biscarbamate
  • N,N-diphenyl-1,4-phenylenediamine

Uniqueness

N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c1-21(2)27(24,25)18-10-8-17(9-11-18)20(23)22-13-12-19(26-15-14-22)16-6-4-3-5-7-16/h3-11,19H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXAOAJLPVNOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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